

Osmanthuside H analytical method validation

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Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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Analytical Methods for Related Compounds

Osmanthuside H belongs to a class of compounds often found in traditional Chinese medicines, and analytical methods for its structural relatives can serve as excellent starting points. The table below summarizes key parameters from a validated method for a similar compound and general guidelines for validation.

| Compound / Guideline | Analytical Technique | Key Validation Parameters & Results | Source/Reference |
|----------------------|----------------------|-------------------------------------|------------------|
|----------------------|----------------------|-------------------------------------|------------------|

| **trans-p-Hydroxycinnamic Acid & Esters** | HPLC-UV | **Linearity:** ($r^2 = 1.000$) (11.0–352.0 $\mu\text{g}\cdot\text{mL}^{-1}$)
LOD/LOQ: 2.00 / 6.07 $\mu\text{g}\cdot\text{mL}^{-1}$ **Precision (RSD):** < 2% (intra- & inter-day) **Accuracy (% Recovery):** 103.3% \pm 1.1% | [1] | | **Cistanche Phenylethanoid Glycosides** | LC/Q-TOF-MS/MS | **Technique:** Highly specific for complex plant extracts. **Application:** Used to identify active compounds like echinacoside, acteoside, and osmanthuside B via fingerprinting and correlation analysis. | [2] | | **General Validation (ICH Q2(R1))** | All Techniques | **Parameters:** Specificity, Accuracy, Precision, Linearity, Range, LOD, LOQ, Robustness. **Purpose:** Ensures method is suitable for its intended use. | [3] [4] |

Proposed Workflow for Method Development & Validation

Based on the gathered information, here is a proposed workflow for developing and validating an analytical method for **Osmanthuside H**.

Detailed Experimental Protocols

Here are detailed methodologies for the key validation experiments, based on general principles and the specific example from the search results [1] [3] [4].

- **1. Specificity/Selectivity**

- **Objective:** To confirm that the method can unequivocally assess **Osmanthuside H** in the presence of other sample components (like excipients, impurities, or plant extract matrix).
- **Protocol:** Inject blanks (solvent), placebo (formulation without **Osmanthuside H**), standard solution, and the sample solution. The peak for **Osmanthuside H** should have baseline resolution from any other peaks, and no interference should be observed at the same retention time in the blank or placebo chromatograms [3].

- **2. Linearity and Range**

- **Objective:** To demonstrate that the analytical procedure produces results directly proportional to the concentration of **Osmanthuside H**.
- **Protocol:** Prepare a minimum of **five standard solutions** at different concentrations, spanning the expected range (e.g., 50-150% of the target concentration). Inject each solution in triplicate and plot the mean peak response against concentration. Calculate the regression line and correlation coefficient (r^2). A value of ($r^2 > 0.999$) is typically expected for a good linear relationship [1] [4].

- **3. Accuracy (Recovery)**

- **Objective:** To establish the closeness of test results to the true value.
- **Protocol:** Perform a recovery study by spiking a known amount of **Osmanthuside H** reference standard into a placebo or pre-analyzed sample at three levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage recovery of the added analyte. The mean recovery should be close to **100%** (e.g., 98-102%) [1] [4].

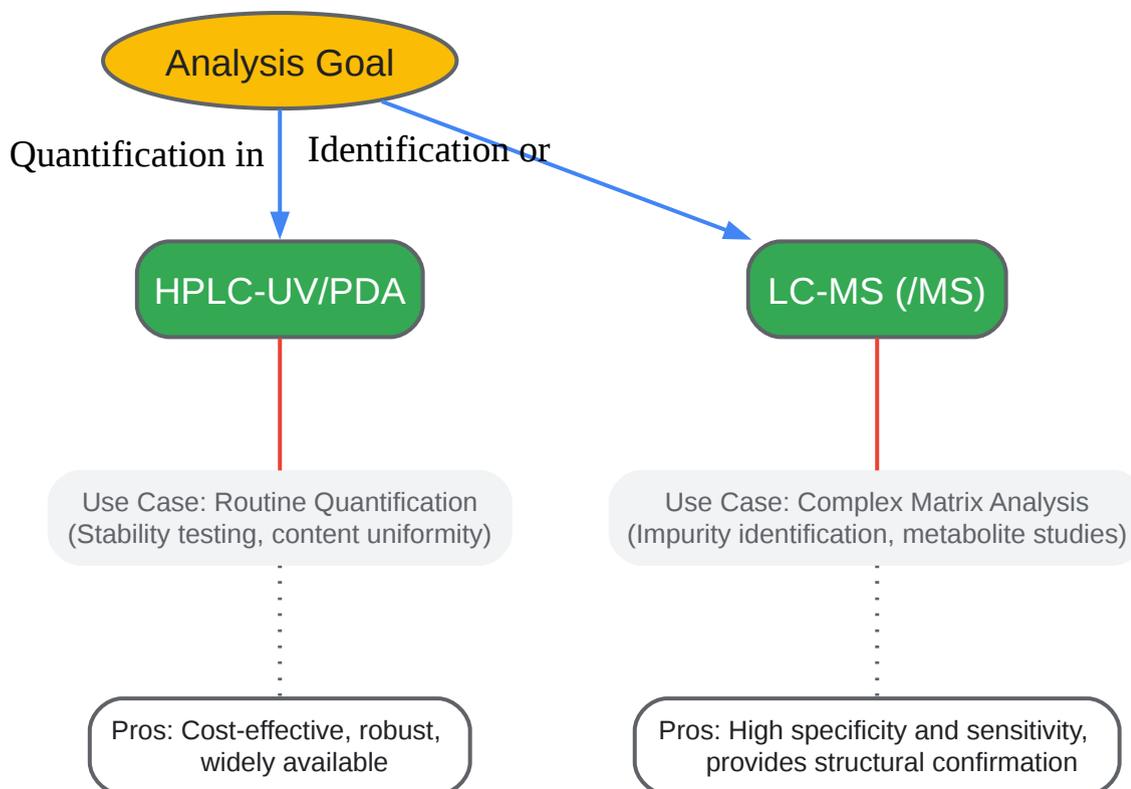
- **4. Precision**

- **Objective:** To measure the degree of agreement among individual test results.
- **Protocol:**

- **Repeatability:** Analyze six independent samples from the same homogeneous lot at 100% of the test concentration. The **Relative Standard Deviation (RSD)** of the results should typically be **less than 2%** [1].
 - **Intermediate Precision:** Have a second analyst perform the same analysis on a different day or with a different instrument. The combined RSD from both sets of results demonstrates the method's reliability within the same laboratory [4].
- **5. Limit of Detection (LOD) and Limit of Quantification (LOQ)**
 - **Objective:** To determine the smallest amount of **Osmanthuside H** that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
 - **Protocol:** Based on signal-to-noise ratio, an LOD is typically determined at a ratio of 3:1, and LOQ at 10:1. Alternatively, these can be calculated from the standard deviation of the response and the slope of the calibration curve ($\text{LOD} = 3.3\sigma/S$), ($\text{LOQ} = 10\sigma/S$) [3] [4].
 - **6. Robustness**
 - **Objective:** To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
 - **Protocol:** Deliberately introduce small changes in parameters such as **mobile phase composition ($\pm 2\%$)**, **flow rate (± 0.1 mL/min)**, **column temperature ($\pm 2^\circ\text{C}$)**, or using a **different column batch**. The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within specified limits [4].

Pathways for Osmanthuside H Analysis

The following diagram summarizes the two main analytical pathways you can consider, based on your project's goals and available instrumentation.



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